molecular formula C4H12BrNO2S2 B565135 2-(Methylamino)ethyl methanethiosulfonate hydrobromide CAS No. 760998-74-1

2-(Methylamino)ethyl methanethiosulfonate hydrobromide

Cat. No.: B565135
CAS No.: 760998-74-1
M. Wt: 250.169
InChI Key: USPHGUWNBAUIQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide typically involves the reaction of methanethiosulfonate with 2-(methylamino)ethanol in the presence of hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethyl methanethiosulfonate hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and thiol-containing compounds for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and mixed disulfides .

Scientific Research Applications

2-(Methylamino)ethyl methanethiosulfonate hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide involves its ability to react with thiol groups in proteins and other biomolecules. This reaction leads to the formation of mixed disulfides, which can alter the structure and function of the target molecules. The molecular targets of this compound include GABA receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonothioic acid S-(2-aminoethyl) ester hydrobromide
  • Methanesulfonothioic acid S-(2-hydroxyethyl) ester hydrobromide

Uniqueness

2-(Methylamino)ethyl methanethiosulfonate hydrobromide is unique in its ability to rapidly and specifically react with thiols to form mixed disulfides. This property makes it particularly valuable in the study of protein structure and function, as well as in the development of drugs targeting neurological disorders .

Properties

IUPAC Name

N-methyl-2-methylsulfonothioyloxyethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S2.BrH/c1-5-3-4-7-9(2,6)8;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPHGUWNBAUIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOS(=O)(=S)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703711
Record name O-[2-(Methylamino)ethyl] methanesulfonothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760998-74-1
Record name O-[2-(Methylamino)ethyl] methanesulfonothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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